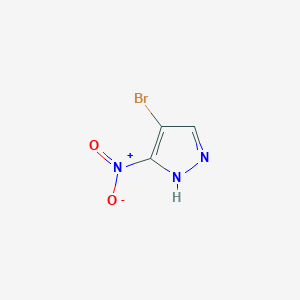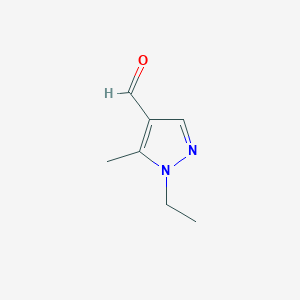
4-Bromo-3-nitro-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-Bromo-3-nitro-1H-pyrazole, often involves base-mediated reactions of hydrazones with nitroolefins, which exhibit reversed regioselectivity under strong base conditions like t-BuOK. Subsequent quenching with strong acids, such as TFA, is essential for achieving high yields (Deng & Mani, 2008). Another route for synthesizing substituted pyrazoles includes reactions under mild conditions, leading to high yields and facilitating the functionalization at the 4-position with various groups, including bromo and nitro substituents (Zhang et al., 2006).
Molecular Structure Analysis
The crystal and molecular structure of 4-Bromo-3-nitro-1H-pyrazole derivatives has been extensively studied through X-ray diffraction methods. These studies reveal detailed insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. Investigations also include DFT calculations to support experimental results, confirming the stability and electronic properties of these compounds (Evecen et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Bromo-3-nitro-1H-pyrazole and its derivatives have been synthesized under various conditions, demonstrating their versatility in chemical synthesis. For instance, Zhang et al. (2006) synthesized several 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including bromo and nitro variants, under mild conditions, characterizing their structure using various spectroscopic techniques (Zhang et al., 2006). Similarly, Ichikawa et al. (2010) developed a method for the synthesis of 4-aryl-1H-pyrazoles using 4-bromo-1H-1-tritylpyrazole and arylboronic acids, indicating the functional group compatibility of these compounds (Ichikawa et al., 2010).
Corrosion Inhibition
4-Bromo-3-nitro-1H-pyrazole has been studied for its inhibitive properties against corrosion. Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions, demonstrating their effectiveness through various techniques (Babić-Samardžija et al., 2005).
Structural and Tautomeric Studies
The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of research. Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles in solid and solution states using spectroscopy and X-ray crystallography. Their findings contribute to a deeper understanding of the structural dynamics of these compounds (Trofimenko et al., 2007).
Electrophilic Substitution Reactions
Electrophilic substitution reactions involving 4-bromo-3-nitro-1H-pyrazole have also been explored. Lyalin and Petrosyan (2012) studied the "anomalous" electrochemical halogenation of pyrazoles, including 4-bromo-3-nitro-1H-pyrazole, providing insights into the reactivity and transformation pathways of these compounds (Lyalin & Petrosyan, 2012).
Antimicrobial Activity
The antimicrobial activity of compounds containing 4-bromo-3-nitro-1H-pyrazole has been evaluated. For example, Reddy et al. (2013) synthesized novel compounds with oxadiazole and pyrazole moieties, including bromo and nitro substituents, and assessed their antimicrobial efficacy (Reddy et al., 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNDTYVEHMMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345684 | |
| Record name | 4-Bromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitro-1H-pyrazole | |
CAS RN |
89717-64-6 | |
| Record name | 4-Bromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)


![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)




![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

